molecular formula C14H13FO B6373048 5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% CAS No. 1261893-61-1

5-(3,5-Dimethylphenyl)-3-fluorophenol, 95%

Cat. No. B6373048
CAS RN: 1261893-61-1
M. Wt: 216.25 g/mol
InChI Key: SGBNOIBTMUKFDC-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% (5-DMP-3-FP) is a synthetic compound that has been studied for its potential applications in scientific research. 5-DMP-3-FP is a white, crystalline solid with a melting point of 76-78°C, and is highly soluble in ethanol and methanol. It is a fluorinated phenol with a 3-fluoro substituent on the phenyl ring and a 3,5-dimethyl substituent on the phenyl ring. The compound has been studied for its potential in a variety of scientific research applications, including biochemical and physiological effects, and for its use as a lab reagent.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as well as for its biochemical and physiological effects. It has also been studied for its potential use as a lab reagent, and for its potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins, including cytochrome P450 enzymes, and modulates their activity. This modulation of activity is thought to be responsible for the biochemical and physiological effects of 5-(3,5-Dimethylphenyl)-3-fluorophenol, 95%.
Biochemical and Physiological Effects
5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, and to reduce inflammation. It has also been found to have anti-tumor and anti-viral effects, and to modulate the activity of cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a highly soluble compound, with a melting point of 76-78°C, and is readily available from chemical suppliers. Additionally, it is relatively inexpensive and has low toxicity. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is susceptible to hydrolysis and oxidation. Additionally, it is sensitive to light and heat, and should be stored in a cool, dark place.

Future Directions

There are a number of potential future directions for 5-(3,5-Dimethylphenyl)-3-fluorophenol, 95%. It could be further studied for its potential applications in drug delivery systems, and for its potential use as a lab reagent. Additionally, it could be studied for its potential use in the development of new drugs and therapeutics, and for its potential applications in biotechnology and nanotechnology. Finally, it could be further studied for its potential biochemical and physiological effects, and for its potential to modulate the activity of cytochrome P450 enzymes.

Synthesis Methods

5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% can be synthesized through a number of methods. The most commonly used method involves the reaction of 3,5-dimethylphenol with fluorobenzene in the presence of a base, such as sodium hydroxide. The reaction is carried out at reflux temperature and produces a yield of 95%. Other methods used to synthesize 5-(3,5-Dimethylphenyl)-3-fluorophenol, 95% include the reaction of 3,5-dimethylphenol with 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, and the reaction of 3,5-dimethylphenol with 3-fluoro-4-methoxybenzaldehyde in the presence of a base, such as potassium hydroxide.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNOIBTMUKFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684136
Record name 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-61-1
Record name 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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